

Technical Guide: Spectroscopic Data and Experimental Protocols for Jatrophane Diterpenoids

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Compound of Interest

Compound Name: *Jatrophane VI*

Cat. No.: *B1151642*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific compound formally designated as "**Jatrophane VI**" with associated experimental spectroscopic data (NMR, MS) in peer-reviewed scientific literature have been unsuccessful. The Natural Products Magnetic Resonance Database (NP-MRD) contains an entry for a "**Jatrophane VI**" (NP0140556) with predicted NMR data, but no link to a primary publication with experimental validation. To provide a comprehensive and technically accurate guide as requested, this document utilizes Euphjatropane A, a well-characterized jatrophane diterpenoid isolated from *Euphorbia peplus* Linn., as a representative example. All data and protocols presented herein pertain to Euphjatropane A.

Introduction to Jatrophane Diterpenoids

Jatrophane diterpenoids are a class of natural products characterized by a distinctive macrocyclic 5/12-membered bicyclic carbon skeleton.^[1] They are found predominantly in plants of the Euphorbiaceae family.^[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties. The complex and varied substitution patterns on the jatrophane core lead to a vast array of structurally unique compounds, making their detailed spectroscopic characterization crucial for structure elucidation and further research.

Spectroscopic Data for Euphjatrophane A

The structural elucidation of jatrophone diterpenoids like Euphjatrophane A relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Mass Spectrometry Data for Euphjatrophane A

Parameter	Value
Molecular Formula	C ₂₉ H ₃₆ O ₇
Ion	[M + Na] ⁺
Calculated m/z	519.2353
Measured m/z	519.2346

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1D (¹H and ¹³C) and 2D NMR experiments are essential for determining the connectivity and stereochemistry of the molecule. The data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃).

Table 2: ¹H NMR (600 MHz, CDCl₃) Data for Euphjatrophane A

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.58	m	3.5
2	3.25	m	
3	5.84	t	
4	2.67	m	10.2
5	5.74	d	
7	5.24	s	
8	2.45	m	16.2
8	2.05	m	
11	5.63	d	
12	5.62	d	16.2
13	3.65	m	
14	2.38	m	
14	2.25	m	6.4
15	4.28	s	
16	1.05	d	
17a	5.18	s	7.9
17b	4.82	s	
18	1.22	s	
19	1.21	s	7.6
20	1.36	d	
2'	8.11	d	
3'	7.45	t	7.3
4'	7.56	t	

5'	7.45	t	7.6
6'	8.11	d	7.9
2"	1.84	s	

Table 3: ^{13}C NMR (150 MHz, CDCl_3) Data for Euphjatrophane A

Position	δC (ppm)	Type
1	45.3	CH
2	39.8	CH
3	78.5	CH
4	48.7	CH
5	76.4	CH
6	142.4	C
7	77.2	CH
8	35.1	CH ₂
9	212.1	C
10	51.1	C
11	135.7	CH
12	134.1	CH
13	42.3	CH
14	38.2	CH ₂
15	79.8	C
16	19.8	CH ₃
17	114.8	CH ₂
18	28.9	CH ₃
19	24.5	CH ₃
20	18.2	CH ₃
1'	129.7	C
2', 6'	129.9	CH
3', 5'	128.5	CH

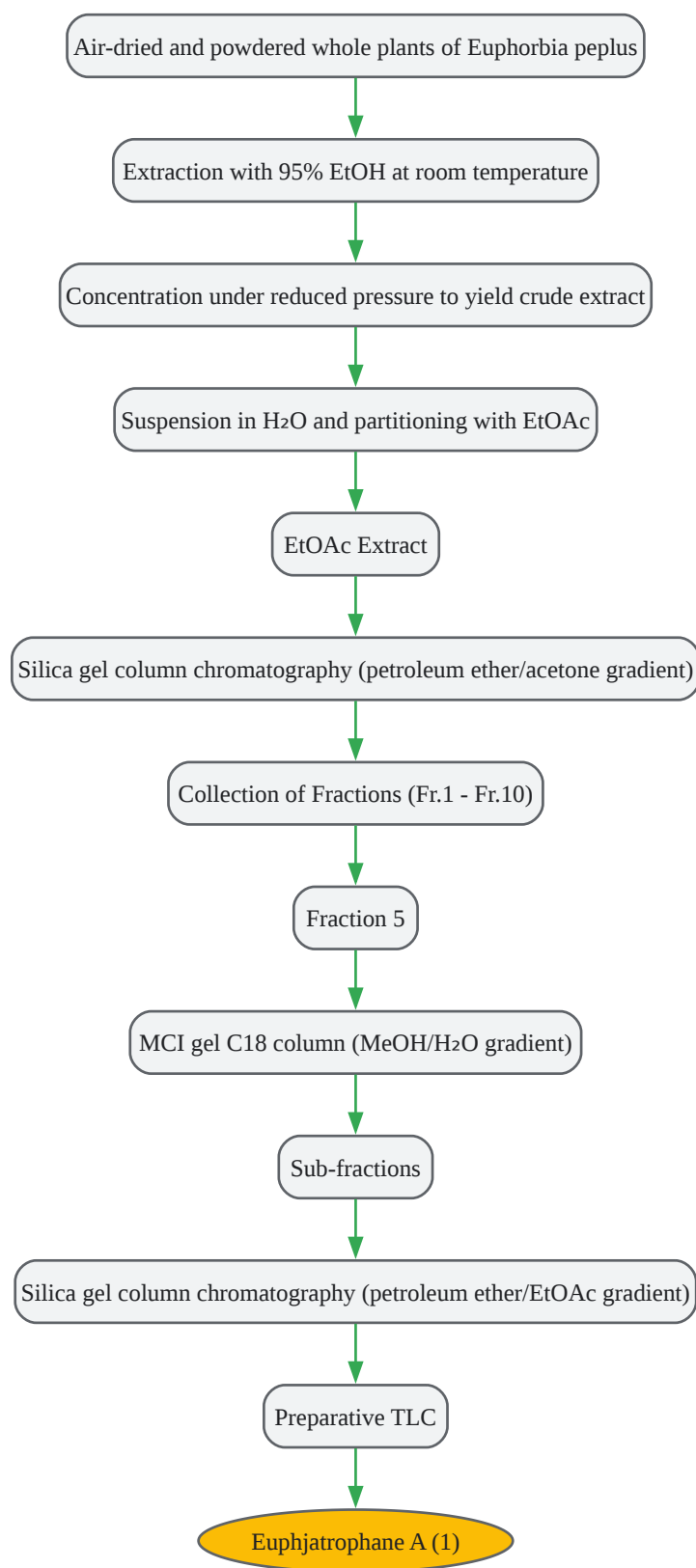
4'	134.0	CH
7'	166.0	C
1"	169.2	C
2"	20.7	CH ₃

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of jatrophone diterpenoids, using Euphjatrophone A as an example.

Isolation and Purification

The isolation of jatrophone diterpenoids from plant material is a multi-step process involving extraction and chromatography.



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Caption: General workflow for the isolation of Euphjatrophane A.

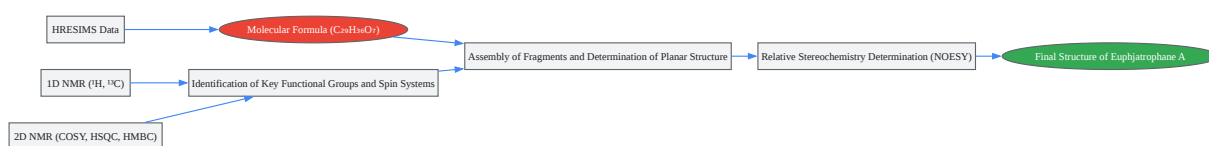
Spectroscopic Analysis

The structural characterization of the purified compound involves several spectroscopic techniques.

- UV Spectroscopy: UV spectra are measured on a spectrophotometer.
- IR Spectroscopy: IR spectra are recorded on a spectrometer using KBr pellets.
- NMR Spectroscopy: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) with trimethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

Structural Elucidation Pathway

The data obtained from the various spectroscopic experiments are pieced together to determine the final structure of the compound.



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Caption: Logical workflow for the structure elucidation of Euphjatrophane A.

Conclusion

The spectroscopic characterization of jatrophone diterpenoids is a complex process that requires a combination of sophisticated analytical techniques. The data presented for Euphjatrophane A serves as a representative example of the type of information required for the unambiguous structure determination of these biologically important molecules. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic data and experimental protocols associated with the study of jatrophone diterpenoids. The detailed NMR and MS data, along with the outlined experimental workflows, are crucial for the identification, characterization, and subsequent development of these promising natural products.

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References

- 1. Jatrophone Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
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